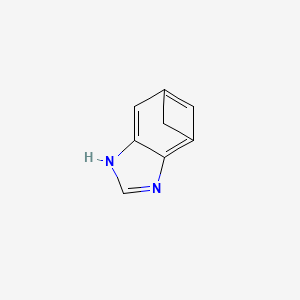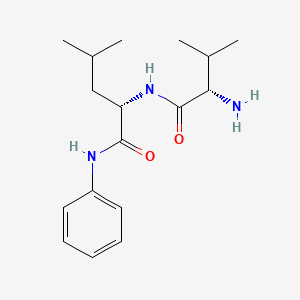
Valyl-N-phenylleucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valyl-N-phenylleucinamide is a chemical compound that belongs to the class of peptides It is composed of valine and phenylleucine residues, forming a unique structure that has garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Valyl-N-phenylleucinamide typically involves the condensation of valine and phenylleucine derivatives. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the valine and phenylleucine residues . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid resin support, allowing for easy purification and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
Valyl-N-phenylleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted analogs of this compound .
Applications De Recherche Scientifique
Valyl-N-phenylleucinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its potential role in cellular processes and signaling pathways. It can be used in studies involving protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its therapeutic potential in drug development. It may have applications in designing peptide-based drugs with specific biological activities.
Industry: Utilized in the production of peptide-based materials and coatings. .
Mécanisme D'action
The mechanism of action of Valyl-N-phenylleucinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and signaling . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Valyl-N-phenylleucinamide can be compared with other similar compounds, such as:
Valifenalate: A fungicide with a similar valine-based structure, used in agricultural applications.
N-Phenylleucinamide: A related compound with a simpler structure, used in various chemical and biological studies.
Uniqueness
This compound is unique due to its specific combination of valine and phenylleucine residues, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H27N3O2 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |
InChI |
InChI=1S/C17H27N3O2/c1-11(2)10-14(20-17(22)15(18)12(3)4)16(21)19-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10,18H2,1-4H3,(H,19,21)(H,20,22)/t14-,15-/m0/s1 |
Clé InChI |
LODYUHYUFPJMPF-GJZGRUSLSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


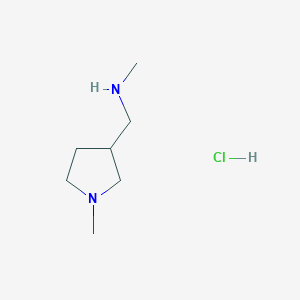
![1h-Thieno[3,4-e]benzimidazole](/img/structure/B13817261.png)

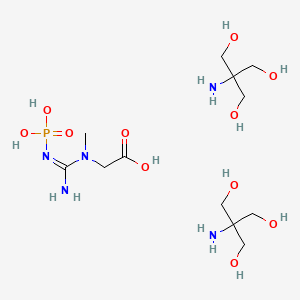

![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
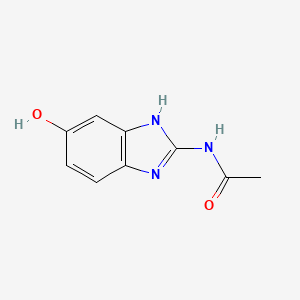
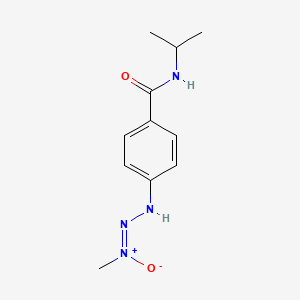
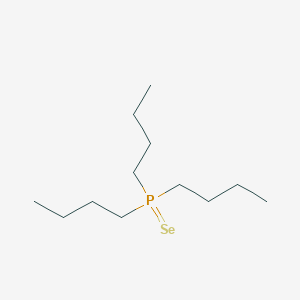
![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)


![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
